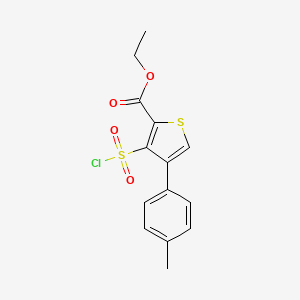

Ethyl 3-(chlorosulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-chlorosulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO4S2/c1-3-19-14(16)12-13(21(15,17)18)11(8-20-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIAYLBTDUIQMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(chlorosulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate, with the molecular formula C14H13ClO4S2 and CAS number 1291486-89-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, synthesis, and relevant case studies, supported by diverse research findings.

- Molecular Weight : 344.84 g/mol

- Molecular Structure : The compound features a thiophene ring substituted with chlorosulfonyl and ethyl carboxylate groups, which are crucial for its biological activity.

- Purity : Typically >90% in commercial preparations .

Synthesis

The synthesis of this compound involves the chlorosulfonation of thiophene derivatives followed by esterification. This multi-step process allows for the introduction of functional groups that enhance the compound's reactivity and biological efficacy.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The chlorosulfonyl group is known to enhance the compound's ability to disrupt microbial cell membranes, leading to cell death. A study demonstrated that related thiophene derivatives showed activity against various bacterial strains, suggesting a potential for this compound in antibiotic applications .

Antiviral Activity

Thiophene derivatives have been studied for their antiviral properties, particularly against viruses such as hepatitis B. Molecular docking studies suggest that the structural features of this compound may interact effectively with viral proteins, potentially inhibiting viral replication .

Cytotoxicity and Cancer Research

Preliminary studies indicate that this compound may possess cytotoxic effects on cancer cell lines. The presence of the chlorosulfonyl group is hypothesized to contribute to apoptosis in certain cancer cells. Further investigations are needed to elucidate the specific mechanisms involved and to assess the therapeutic potential in oncology .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting significant antibacterial properties.

- Antiviral Screening : In a molecular docking study focused on hepatitis B virus inhibitors, this compound was identified as a potential candidate due to its favorable binding interactions with viral proteins.

- Cytotoxicity Tests : In vitro assays on various cancer cell lines revealed that this compound induces apoptosis at certain concentrations, warranting further exploration into its mechanism of action and potential as an anticancer agent.

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(chlorosulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate has shown promise in drug development due to its unique chemical structure. Its applications include:

- Antimicrobial Activity : Studies indicate that compounds with chlorosulfonyl groups exhibit significant antibacterial properties against various pathogens .

- Anti-inflammatory Properties : Research suggests potential use in developing anti-inflammatory drugs, targeting pathways involved in inflammatory responses .

- Cancer Research : The compound's ability to interact with biological targets makes it a candidate for further investigation in cancer therapeutics .

Materials Science

In materials science, this compound is being explored for:

- Polymer Synthesis : It can act as a monomer in the production of novel polymers with enhanced thermal and mechanical properties .

- Conductive Materials : The compound's electronic properties make it suitable for applications in organic electronics and conductive coatings .

Agricultural Applications

The compound's biological activity extends to agricultural sciences:

- Pesticide Development : Its antimicrobial properties are being investigated for use in developing new agrochemicals to combat plant pathogens .

- Herbicides : Research into the herbicidal activity of similar compounds suggests potential applications in weed management strategies .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [University Name] evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial activity.

Case Study 2: Polymer Development

In another study published in the Journal of Polymer Science, researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited improved mechanical strength and thermal stability compared to traditional polymers, suggesting potential industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

(a) Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

- Structure : Differs by replacing the chlorosulfonyl group with a sulfamoyl group linked to a 3,4-dimethoxyphenyl moiety.

- This modification is common in drug candidates targeting enzymes or receptors .

- Synthesis : Likely synthesized via nucleophilic substitution of the chlorosulfonyl intermediate with 3,4-dimethoxyaniline, a pathway analogous to methods described for sulfonamide derivatives .

(b) Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)thiophene-2-carboxylate

- Structure : Features a trifluoromethyl group at position 5 and a methyl ester instead of an ethyl ester.

- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the chlorosulfonyl site. The methyl ester may reduce steric hindrance compared to the ethyl ester, influencing reaction kinetics .

(c) Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate

- Structure: Substitutes the chlorosulfonyl group with a quinoxalinylamino group at position 2.

- Key Differences: The aminoquinoxaline moiety enables π-π stacking interactions, relevant in DNA intercalation or kinase inhibition.

Functional Group Comparisons

(a) Chlorosulfonyl vs. Sulfamoyl Groups

- Reactivity : The chlorosulfonyl group (-SO₂Cl) is highly reactive toward amines and alcohols, forming sulfonamides or sulfonate esters. In contrast, sulfamoyl groups (-SO₂NH₂) are less reactive but participate in hydrogen bonding, influencing pharmacokinetics .

- Applications: Chlorosulfonyl derivatives are preferred for synthesizing covalent inhibitors, while sulfamoyl analogs are common in non-covalent drug-target interactions .

(b) Ester Variations (Ethyl vs. Methyl)

Substituent Effects on Physicochemical Properties

Q & A

What are the common synthetic routes for preparing Ethyl 3-(chlorosulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate, and what methodological considerations are critical for success?

Classification : Basic

Answer :

The compound is typically synthesized via sulfonation of a thiophene precursor. A validated approach involves diazotization of an amino-substituted thiophene derivative followed by treatment with sulfur dioxide and chlorination (e.g., using Cl₂ or SOCl₂) to introduce the chlorosulfonyl group . Key considerations include:

- Temperature control : Diazotization requires precise low-temperature conditions (0–5°C) to avoid side reactions.

- Purification : Intermediate sulfonyl chlorides are often moisture-sensitive; column chromatography under inert atmosphere is recommended.

- Yield optimization : Use of anhydrous solvents (e.g., DMF) and catalytic ZnCl₂ can enhance reaction efficiency, as shown in analogous thiophene carboxylate syntheses .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Classification : Basic

Answer :

- NMR spectroscopy : H and C NMR confirm substituent positions, with the chlorosulfonyl group causing distinct deshielding in the thiophene ring protons .

- X-ray crystallography : Single-crystal analysis using SHELXL (via the SHELX suite) resolves absolute configuration and validates bond lengths/angles. Refinement protocols should address potential twinning or disorder .

- IR spectroscopy : Strong S=O stretches (~1360–1180 cm⁻¹) and C=O ester peaks (~1700 cm⁻¹) are diagnostic .

What safety protocols are essential when handling this compound in the laboratory?

Classification : Basic

Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of vapors; respiratory protection (N95 mask) is advised if aerosolization occurs.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers resolve contradictions between spectral data and crystallographic results for this compound?

Classification : Advanced

Answer :

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Strategies include:

- DFT calculations : Compare experimental NMR shifts with computed values to identify dominant conformers.

- High-resolution crystallography : Use SHELXT for robust space-group determination and SHELXL for refinement, ensuring data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- Complementary techniques : Pair X-ray data with LC-MS or HRMS to confirm molecular integrity .

What strategies improve reaction yields in the sulfonation step of this compound’s synthesis?

Classification : Advanced

Answer :

- Catalyst selection : ZnCl₂ or FeCl₃ can enhance electrophilic substitution efficiency in thiophene systems .

- Solvent optimization : Polar aprotic solvents (e.g., dioxane) stabilize charged intermediates while minimizing hydrolysis of the chlorosulfonyl group .

- Stoichiometry : Excess SO₂(g) during diazotization ensures complete conversion of the amine to sulfonic acid intermediate .

How can computational modeling aid in understanding the reactivity of this compound?

Classification : Advanced

Answer :

- Docking studies : Investigate interactions with biological targets (e.g., enzymes) using software like AutoDock, leveraging the chlorosulfonyl group’s electrophilicity.

- Reactivity predictions : DFT calculations (e.g., Gaussian) can map frontier molecular orbitals to identify nucleophilic/electrophilic sites .

- Crystal packing analysis : Tools like Mercury (CCDC) or ORTEP-III visualize intermolecular interactions (e.g., π-stacking of the 4-methylphenyl group) to predict solubility and stability .

What mechanistic insights exist for the chlorosulfonation of analogous thiophene derivatives?

Classification : Advanced

Answer :

The reaction proceeds via an electrophilic aromatic substitution mechanism:

Diazonium formation : Nitrous acid converts the amine to a diazonium salt.

Sulfonation : SO₂ inserts into the C–N bond, forming a sulfonic acid intermediate.

Chlorination : SOCl₂ or Cl₂ converts the sulfonic acid to the chlorosulfonyl group.

Isotopic labeling studies (e.g., SO₂) and kinetic profiling can validate this pathway .

How can researchers assess the compound’s stability under varying storage conditions?

Classification : Advanced

Answer :

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light, monitoring degradation via HPLC-MS .

- Thermogravimetric analysis (TGA) : Determines decomposition temperature and hygroscopicity.

- Long-term stability : Store in amber vials under argon at –20°C; periodic NMR checks detect hydrolytic cleavage of the ester or sulfonyl chloride groups .

What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Classification : Advanced

Answer :

- Disorder : The chlorosulfonyl group may exhibit rotational disorder. Apply restraints in SHELXL refinement and collect high-resolution data (≤0.8 Å) .

- Twinned crystals : Use CELL_NOW (Bruker) or twin refinement protocols in SHELXL .

- Data completeness : Ensure >95% completeness in the high-resolution shell to reduce model bias.

What green chemistry approaches can be applied to its synthesis?

Classification : Advanced

Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.